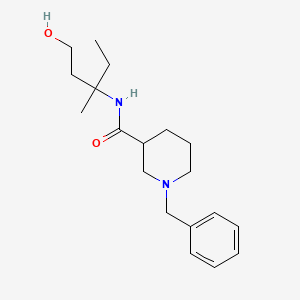
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide, also known as HMBD-002, is a novel compound that has been synthesized and extensively studied in recent years. This compound belongs to the class of carboxamide derivatives and has shown promising results in various scientific research applications.
Scientific Research Applications
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties in various in vitro and in vivo studies. This compound has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and cellular proliferation. This compound has also been shown to modulate the immune system and enhance the activity of natural killer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to have antioxidant properties and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide is its high purity and yield, which makes it suitable for various lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are many potential future directions for the study of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of various inflammatory and neurodegenerative diseases. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in humans. Additionally, the development of new derivatives of this compound with improved solubility and bioavailability could also be a potential future direction.
Synthesis Methods
The synthesis of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide involves a multi-step process that includes the reaction of 4-hydroxy-2-methylbutan-2-yl acetate with 4,5-dimethylthiophene-2-carboxylic acid, followed by the conversion of the resulting intermediate to the final product through a series of reactions. The synthesis method has been optimized to yield a high purity and yield of this compound.
properties
IUPAC Name |
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-9-7-11(18-10(9)2)12(16)14-13(3,5-6-15)8-17-4/h7,15H,5-6,8H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZIGISURFQMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC(C)(CCO)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)
![5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)
![[1-(3-Fluorophenyl)-5-methylpyrazol-3-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6637963.png)


![[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol](/img/structure/B6637986.png)
![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)
![4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B6638003.png)